4-((Pyridin-4-ylmethyl)amino)butan-2-ol
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Overview
Description
4-((Pyridin-4-ylmethyl)amino)butan-2-ol is an organic compound with the molecular formula C10H16N2O It is characterized by the presence of a pyridine ring attached to a butanol chain via a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-4-ylmethyl)amino)butan-2-ol typically involves the reaction of pyridine-4-carboxaldehyde with 4-aminobutan-2-ol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((Pyridin-4-ylmethyl)amino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 4-((Pyridin-4-ylmethyl)amino)butan-2-one.
Reduction: Formation of 4-((Piperidin-4-ylmethyl)amino)butan-2-ol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-((Pyridin-4-ylmethyl)amino)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Pyridin-4-ylmethyl)amino)butan-2-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((Pyridin-4-ylmethyl)amino)butan-1-ol
- 4-((Pyridin-3-ylmethyl)amino)butan-2-ol
- 4-((Pyridin-4-ylmethyl)amino)pentan-2-ol
Uniqueness
4-((Pyridin-4-ylmethyl)amino)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the butanol chain allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethylamino)butan-2-ol |
InChI |
InChI=1S/C10H16N2O/c1-9(13)2-5-12-8-10-3-6-11-7-4-10/h3-4,6-7,9,12-13H,2,5,8H2,1H3 |
InChI Key |
ZULWTZDFEFWMGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC=NC=C1)O |
Origin of Product |
United States |
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